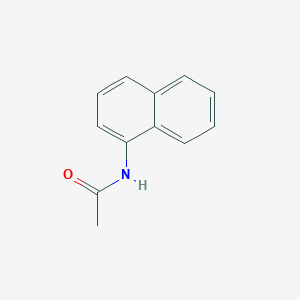

1-Acetamidonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQIEBVRUGLWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060358 | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-36-0 | |

| Record name | N-1-Naphthylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamidonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetamidonaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WFL6Q9M92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-naphthalen-1-ylacetamide

Prepared by a Senior Application Scientist

Introduction: Defining the Molecule of Interest

In the vast landscape of chemical compounds, precision in identification is paramount. This guide focuses exclusively on N-naphthalen-1-ylacetamide , a specific aromatic amide. It is crucial to distinguish this compound from its structural isomer, 2-(naphthalen-1-yl)acetamide, with which it is often confused. The latter is a well-known plant growth regulator, while the subject of this guide, N-naphthalen-1-ylacetamide, serves primarily as a chemical intermediate and reference standard in various synthetic and analytical applications.[1][2]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and safety considerations.

Core Compound Identification

To preclude any ambiguity, the fundamental identifiers for the compound of interest are provided below.

| Identifier | Value |

| IUPAC Name | N-naphthalen-1-ylacetamide[3] |

| CAS Number | 575-36-0[2][4] |

| Synonyms | 1-Acetamidonaphthalene, N-1-Naphthylacetamide, N-Acetyl-1-naphthylamine[2][3][5] |

| Molecular Formula | C₁₂H₁₁NO[2][6] |

| Molecular Weight | 185.22 g/mol [2][6] |

| Chemical Structure | |

| InChI Key | OKQIEBVRUGLWOR-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral characteristics of N-naphthalen-1-ylacetamide is essential for its application in experimental settings, from predicting its behavior in solvent systems to confirming its identity post-synthesis.

Physicochemical Properties

The properties of N-naphthalen-1-ylacetamide are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions or analytical procedures.

| Property | Value | Source(s) |

| Appearance | White to light cream crystalline powder/solid | [4][7] |

| Melting Point | 156-160 °C | [6] |

| Boiling Point | 413.6 ± 14.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Water Solubility | Insoluble | [4] |

| LogP (Octanol/Water) | 2.31 - 3.448 | [5][6] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides a definitive fingerprint for the compound. The key to structural elucidation lies in interpreting the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.2 ppm. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the δ 7.4-8.2 ppm region. The amide proton (NH) will present as a broad singlet, with its chemical shift being solvent-dependent.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the C=O (amide I) stretch, typically around 1660-1680 cm⁻¹. Another key feature is the N-H stretch, which appears as a sharp peak in the 3250-3350 cm⁻¹ region.[3]

-

Mass Spectrometry (MS) : Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 185, corresponding to the molecular weight.[3] Key fragmentation patterns would involve the loss of the acetyl group.

Synthesis of N-naphthalen-1-ylacetamide: A Validating Protocol

The most direct and common method for synthesizing N-naphthalen-1-ylacetamide is through the N-acetylation of 1-naphthylamine.[6] This process involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride.

Reaction Principle and Causality

The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10][11] Acetic anhydride is often preferred over acetyl chloride in a research setting because it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than HCl.[10] The reaction is typically performed in a suitable solvent to facilitate mixing and control the reaction temperature.

Synthesis Workflow Diagram

The logical flow of the synthesis, from reactants to the final, purified product, is outlined below.

Sources

- 1. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]

- 2. achemtek.com [achemtek.com]

- 3. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Acetamide, N-1-naphthalenyl- (CAS 575-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. N-(1-Naphthyl)acetamide | CAS#:575-36-0 | Chemsrc [chemsrc.com]

- 7. fishersci.fr [fishersci.fr]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 1-Acetamidonaphthalene from 1-Naphthylamine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-acetamidonaphthalene, a valuable chemical intermediate, through the acetylation of 1-naphthylamine. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines comprehensive methods for product characterization. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the successful and safe execution of this important organic transformation.

Introduction: Significance and Application

This compound, also known as N-(1-naphthyl)acetamide, is a significant derivative of naphthalene with applications in various fields of chemical synthesis. Its primary utility lies in its role as a key intermediate in the production of dyes, pharmaceuticals, and other specialty organic compounds. The acetylation of the primary amine group in 1-naphthylamine is a crucial strategic step in multi-step syntheses. This transformation serves to protect the amine functionality, thereby reducing its reactivity towards oxidizing agents or electrophiles and allowing for selective reactions at other positions on the naphthalene ring.[1] The resulting amide, this compound, is typically a stable, crystalline solid, which facilitates its purification through recrystallization.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 1-naphthylamine is a classic example of nucleophilic acyl substitution, specifically, an acetylation reaction.[2][3] The reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the primary amine.[4]

The most common acetylating agent for this transformation is acetic anhydride ((CH₃CO)₂O).[2] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-naphthylamine on one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated amide. A weak base, such as sodium acetate or even another molecule of 1-naphthylamine, then deprotonates the nitrogen, yielding the final product, this compound, and a molecule of acetic acid as a byproduct.[3]

The overall reaction can be summarized as follows:

C₁₀H₇NH₂ + (CH₃CO)₂O → C₁₀H₇NHCOCH₃ + CH₃COOH

Visualizing the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 1-naphthylamine.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 5.0 g (0.035 mol) | Carcinogen; handle with extreme caution.[5] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 5.5 mL (0.058 mol) | Corrosive and lachrymator.[6][7] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | Solvent and catalyst. |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 5.0 g (0.061 mol) | To neutralize the byproduct acetic acid. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |

| Distilled Water | H₂O | 18.02 | ~500 mL | For precipitation and washing. |

| Activated Charcoal | C | 12.01 | ~0.5 g | For decolorization (if necessary). |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers (various sizes)

-

Erlenmeyer flask

-

Buchner funnel and filter flask

-

Filter paper

-

Graduated cylinders

-

Spatula

-

Melting point apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 1-naphthylamine in 20 mL of glacial acetic acid.[8] Place a magnetic stir bar in the flask and stir the mixture until the 1-naphthylamine has completely dissolved.

-

Rationale: Glacial acetic acid serves as a solvent that can dissolve both the polar amine and the nonpolar naphthalene ring.

-

-

Addition of Acetylating Agent: While stirring, carefully and slowly add 5.5 mL of acetic anhydride to the solution.[8] An exothermic reaction may occur, so the addition should be controlled.

-

Rationale: Acetic anhydride is the acetylating agent. A slight excess is used to ensure the complete conversion of the starting material.

-

-

Heating and Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture in a water bath or with a heating mantle to a gentle reflux for approximately 30-45 minutes.[8]

-

Rationale: Heating the reaction mixture increases the rate of reaction, ensuring the acetylation goes to completion in a reasonable timeframe.

-

-

Precipitation of the Product: After the reflux period, allow the reaction mixture to cool slightly. Carefully and slowly pour the warm mixture into a beaker containing approximately 250 mL of ice-cold water while stirring vigorously.[8] A solid precipitate of crude this compound will form.

-

Rationale: this compound is insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, while the byproducts and any unreacted starting materials remain dissolved. Vigorous stirring helps to hydrolyze any excess acetic anhydride.[8]

-

-

Isolation of the Crude Product: Allow the mixture to stand in an ice bath for about 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.[1] Wash the crystals with two portions of cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

-

Rationale: Vacuum filtration is an efficient method for separating a solid product from a liquid. Washing with cold water minimizes the loss of product due to dissolution.

-

-

Recrystallization and Purification: Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for a few minutes.[1] Filter the hot solution by gravity filtration to remove the charcoal and any other insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure this compound.

-

Rationale: Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent increases with temperature. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution.

-

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals thoroughly in a desiccator or a low-temperature oven.

-

Rationale: A final wash with cold solvent removes any residual soluble impurities. Thorough drying is essential to obtain an accurate yield and melting point.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The expected melting point of pure this compound is in the range of 159-162 °C. A sharp melting point within this range is a good indicator of purity.

-

Solubility: It is sparingly soluble in cold water but soluble in hot ethanol, acetone, and glacial acetic acid.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key peaks to look for include:

-

N-H stretch: A sharp peak around 3300-3250 cm⁻¹

-

C=O (amide I) stretch: A strong, sharp peak around 1660-1680 cm⁻¹

-

N-H bend (amide II): A peak around 1550-1510 cm⁻¹

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Expected signals include:

-

A singlet for the methyl protons (-COCH₃) at around δ 2.2 ppm.

-

A broad singlet for the amide proton (-NH-) at around δ 8.0-9.5 ppm (this signal may be exchangeable with D₂O).

-

A complex multiplet pattern for the seven aromatic protons on the naphthalene ring between δ 7.4-8.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group at around δ 168-170 ppm and the methyl carbon at around δ 24 ppm.

-

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). [6]

-

1-Naphthylamine: This compound is a known carcinogen and is toxic.[5] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Acetic Anhydride: It is corrosive, a lachrymator, and reacts violently with water.[6][7] It can cause severe burns to the skin and eyes.[7] Handle with care, avoiding inhalation of vapors.[6][10]

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye burns.[9]

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.

Conclusion

The acetylation of 1-naphthylamine to produce this compound is a fundamental and highly instructive organic synthesis. By understanding the nucleophilic acyl substitution mechanism and adhering to a carefully designed experimental protocol, researchers can reliably synthesize this valuable chemical intermediate. Proper characterization using a combination of physical and spectroscopic techniques is essential to verify the identity and purity of the final product. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the reagents involved. This guide provides the necessary framework for the successful and safe execution of this synthesis in a research and development setting.

References

- Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment).

- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.

- ResearchGate. (n.d.). Continual synthesis of N-(phenyl)-phenylacetamide.

- Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride.

- Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline?

- Slideshare. (n.d.). Acetanilide synthesis.

- BYJU'S. (n.d.). Preparation of Acetanilide.

- RSC Publishing. (2013, September 27). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330.

- YouTube. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide.

- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.

- Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine.

- ResearchGate. (n.d.). Multi-gram scale synthesis of N-phenylacetamide.

- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

- ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride.

- NIH. (n.d.). Acetamide, N-1-naphthalenyl-.

- MDPI. (n.d.). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-1-naphthalenyl- (CAS 575-36-0).

- PubChem. (n.d.). 1-Naphthaleneacetamide.

- Purdue University. (n.d.). Acetic Anhydride.

- ResearchGate. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.

- Wikipedia. (n.d.). 1-Naphthylamine.

- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?

- NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

- INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride.

- NIST. (n.d.). Acetamide, N-1-naphthalenyl-.

- New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. ijcrt.org [ijcrt.org]

- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. purdue.edu [purdue.edu]

- 7. ineos.com [ineos.com]

- 8. byjus.com [byjus.com]

- 9. biomarklabs.com [biomarklabs.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide to 1-Acetamidonaphthalene: Properties, Synthesis, and Applications

Introduction

1-Acetamidonaphthalene, also known as N-(1-naphthyl)acetamide, is an aromatic amide that serves as a pivotal building block in synthetic organic chemistry. Its structure, featuring a naphthalene core functionalized with an acetamido group, imparts a unique combination of steric and electronic properties that make it a valuable intermediate in various industrial and research applications. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and analysis, and insights into its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, purification, and application. The compound is typically a white to off-white crystalline solid at room temperature [see: 1, 12]. A comprehensive summary of its key properties is presented below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(naphthalen-1-yl)acetamide | [1][2] |

| Synonyms | N-Acetyl-1-naphthylamine, 1-Acetonaphthalide | [1][3][4] |

| CAS Number | 575-36-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Melting Point | 159-162 °C | |

| Boiling Point | 413.6 ± 14.0 °C (at 760 mmHg, estimate) | [6] |

| Water Solubility | Insoluble | [6] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF); Slightly soluble in Methanol. | [7][8] |

Expert Insights on Property Discrepancies: It is worth noting that literature and supplier data occasionally report varying melting points for this compound. While some sources may list ranges up to 184 °C, this is more characteristic of the related isomer, 1-naphthaleneacetamide (CAS 86-86-2) [see: 1, 4, 5]. The consensus for high-purity N-(1-naphthyl)acetamide (CAS 575-36-0) centers around the 159-162 °C range, a critical parameter for identity confirmation in a laboratory setting [see: 12, 13, 14, 21].

The poor water solubility is an expected consequence of the large, hydrophobic naphthalene ring system, which dominates the molecule's character despite the presence of the polar amide group [see: 14]. This necessitates the use of organic solvents for reactions and analyses, with DMSO and DMF being common choices for creating stock solutions [see: 3].

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. Key absorptions include a sharp peak around 3300-3250 cm⁻¹ corresponding to the N-H stretch of the secondary amide. A strong absorption will be observed around 1660-1680 cm⁻¹ for the C=O (Amide I band) stretch. Aromatic C-H stretching is typically seen above 3000 cm⁻¹, and C=C stretching from the naphthalene ring appears in the 1600-1450 cm⁻¹ region.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR provides a distinct fingerprint. In a solvent like DMSO-d₆, the spectrum will show:

-

A singlet for the amide proton (N-H ) at approximately 9.96 ppm, which is exchangeable with D₂O.[9]

-

A series of multiplets in the aromatic region (approx. 7.4-8.2 ppm) corresponding to the seven protons of the naphthalene ring system. The protons peri to the amide group are typically shifted further downfield due to anisotropic effects.[9]

-

A sharp singlet for the methyl protons (CH ₃) of the acetyl group at around 2.21 ppm.[9]

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is readily observed at m/z 185. A prominent fragment is typically seen at m/z 143, resulting from the loss of the ketene molecule (CH₂=C=O) via McLafferty-type rearrangement, which is a characteristic fragmentation pattern for N-aryl acetamides. The base peak is often this m/z 143 fragment.[1]

Synthesis and Reactivity

The most direct and common laboratory synthesis of this compound is through the N-acetylation of 1-naphthylamine.

Reaction Scheme: 1-Naphthylamine + Acetic Anhydride → this compound + Acetic Acid

Causality of Experimental Choices: This reaction is a classic nucleophilic acyl substitution. 1-Naphthylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Acetic anhydride is chosen over acetyl chloride as it is less volatile, easier to handle, and the byproduct, acetic acid, is less corrosive than HCl. The reaction is often run in a solvent like acetic acid or without a solvent if the amine is liquid, and can be catalyzed by a small amount of strong acid, though it often proceeds readily without one.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a fume hood, dissolve 1-naphthylamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) to the stirred solution. The reaction is exothermic; addition may need to be controlled with an ice bath for larger-scale reactions.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 30-60 minutes to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Allow the mixture to cool to room temperature, then pour it slowly into a beaker of cold water while stirring. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted amine salts.

-

Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure, crystalline this compound.

-

Validation: Dry the purified product and confirm its identity and purity via melting point analysis and spectroscopic methods (IR, NMR) as described above.

Workflow Visualization

The synthesis and purification process can be visualized as a logical flow.

Caption: Workflow for the synthesis and purification of this compound.

Key Analytical Workflows

For professionals in drug development and quality control, establishing the identity and purity of a substance like this compound is critical. A typical workflow combines chromatography and spectroscopy.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Accurately weigh and prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

-

Sample Preparation: Prepare the sample to be tested at the same concentration in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The identity is confirmed if the retention time of the main peak in the sample matches that of the reference standard.

Logical Flow for Quality Control

This decision-making process ensures a sample meets required specifications.

Caption: A typical quality control workflow for this compound.

Applications in Scientific Research and Development

This compound is primarily valued as a versatile intermediate. Its utility stems from the naphthalene scaffold, which is a common structural motif in many biologically active compounds and functional materials.[5][10]

-

Pharmaceutical Synthesis: The naphthalene ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs like Propranolol (a beta-blocker) and Naproxen (an anti-inflammatory agent).[10] this compound serves as a starting material for more complex molecules. The acetamido group can act as a directing group in electrophilic aromatic substitution reactions or can be hydrolyzed back to the primary amine to allow for different functionalization pathways. It is cited as an intermediate in the development of analgesics and anti-inflammatory drugs.[5]

-

Organic Synthesis and Material Science: It is a building block for creating more complex molecules and specialty polymers.[5] The presence of the naphthalene core can enhance properties like thermal stability and introduce fluorescence, making it useful in the development of advanced materials, coatings, and dyes.[5]

-

Biological Research: The compound itself can be used in biological studies to investigate the effects of naphthalene derivatives on cellular systems.[5] Naphthalene-based structures are known to interact with biological macromolecules, and their derivatives are explored for a wide range of therapeutic areas including anticancer, antimicrobial, and antiviral applications.[10][11]

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed.[12][13]

-

GHS Hazard Statements: H302: Harmful if swallowed.[12][13] Some sources also indicate potential for causing serious eye damage (H318).[13]

-

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area and avoid generating dust.[12][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[13][14][15]

-

First Aid: If swallowed, call a poison center or doctor. In case of eye contact, rinse cautiously with water for several minutes.[12][14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[8][14][15]

Researchers must always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1-Naphthalene acetamide - Chem-Impex. [URL: https://www.chemimpex.com/product/1-naphthalene-acetamide-86-86-2]

- Chemical Properties of Acetamide, N-1-naphthalenyl- (CAS 575-36-0) - Cheméo. [URL: https://www.chemeo.com/cid/41-026-0/N-1-Naphthylacetamide.php]

- What is the best solvent of naphthalene acetamide? - ECHEMI. [URL: https://www.echemi.com/community/what-is-the-best-solvent-of-naphthalene-acetamide_topic_4331.html]

- 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Naphthaleneacetamide]

- 1-NAPHTHALENEACETAMIDE | 86-86-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9316489.htm]

- N-Acetyl-1-aminonaphthalene(575-36-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/575-36-0_1HNMR.htm]

- Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68461]

- This compound | CAS 575-36-0 - LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-Acetamidonaphthalene/p/TRC-A158455]

- 1-Naphthaleneacetamide - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C86862&Mask=4]

- Safety data sheet - 1-Naphthyl acetamide. [URL: https://www.cpachem.com/sds/SB29680_1-Naphthyl%20acetamide_CAS_86-86-2_EN.pdf]

- Material Safety Data Sheet - 1-Naphthaleneacetamide, 98% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/54410_msds.pdf]

- This compound | 575-36-0 | Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/ja/p/N0050]

- This compound 575-36-0 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/N0050]

- N-(1-Naphthyl)acetamide | CAS#:575-36-0 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/575-36-0_940989.html]

- 1-Acetamido-2-methyl-naphthalene - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13615355&Type=IR-SPEC&Index=1]

- 1-NAPHTHALENEACETAMIDE(86-86-2) Property - ChemicalBook. [URL: https://www.chemicalbook.com/ProductProperty_EN_CB9316489.htm]

- 1-Naphthaleneacetamide SDS, 86-86-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-naphthaleneacetamide-cas-86-86-2.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC155900250&productDescription=1-NAPHTHYLACETAMIDE%2C+98%25+25GR&countryCode=US&language=en]

- 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Naphthaleneacetic-acid]

- 1-NAPHTHALENEACETAMIDE(86-86-2) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/86-86-2_1HNMR.htm]

- 575-36-0(N-Acetyl-1-aminonaphthalene) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDescription_EN_CB6460349.htm]

- This compound (Cas 575-36-0) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/1-Acetamidonaphthalene-008703.aspx]

- 1-Naphthylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Naphthylamine]

- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-) - Google Patents. [URL: https://patents.google.

- One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. [URL: https://www.

- 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645) - Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1645]

- This compound | CAS 575-36-0 - LGC Standards (International). [URL: https://www.lgcstandards.com/GB/en/1-Acetamidonaphthalene/p/TRC-A158455]

- Acetamide, N-1-naphthalenyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C575360&Mask=8]

- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/1-acetamidonaphthalene-de-a158455]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30366253/]

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - OUCI. [URL: https://www.ouci.com.co/an-overview-of-naphthylimide-as-specific-scaffold-for-new-drug-discovery/]

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508514/]

Sources

- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 575-36-0 | LGC Standards [lgcstandards.com]

- 3. Acetamide, N-1-naphthalenyl- (CAS 575-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 575-36-0 CAS MSDS (N-Acetyl-1-aminonaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(1-Naphthyl)acetamide | CAS#:575-36-0 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. 86-86-2 CAS MSDS (1-NAPHTHALENEACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N-Acetyl-1-aminonaphthalene(575-36-0) 1H NMR [m.chemicalbook.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Core Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to 1-Acetamidonaphthalene for Advanced Research Applications

This compound, a derivative of 1-naphthylamine, serves as a crucial intermediate and building block in organic synthesis. Its naphthalene core, a bicyclic aromatic system, imparts distinct properties that are leveraged in various chemical and pharmaceutical applications.

The fundamental identifiers and properties of this compound are summarized below. Understanding these parameters is the first step in designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO | [1][2][3][4][5] |

| Molecular Weight | 185.22 g/mol | [1][2][4][6][7] |

| CAS Number | 575-36-0 | [1][4][6][8] |

| IUPAC Name | N-naphthalen-1-ylacetamide | [4][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | 156-160 °C | [6][8] |

| Boiling Point | ~413.6 °C at 760 mmHg | [6] |

| Density | ~1.2 g/cm³ | [6] |

| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol | [8] |

Synthesis Pathway: Acetylation of 1-Naphthylamine

The most direct and common synthesis of this compound is through the N-acetylation of 1-naphthylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Mechanism Insight: The choice of acetic anhydride is often preferred in a laboratory setting due to its lower reactivity and safer handling compared to acetyl chloride, which reacts violently with water. The reaction is typically performed in a solvent like glacial acetic acid, which serves both as a solvent and a catalyst by protonating the carbonyl oxygen of the anhydride, increasing its electrophilicity.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reactant Preparation: Dissolve 1-naphthylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. An exothermic reaction is expected.

-

Reaction: Heat the mixture to reflux for approximately 1-2 hours to ensure the reaction goes to completion.

-

Precipitation: After cooling, pour the reaction mixture into a beaker of cold water. This compound, being insoluble in water, will precipitate out.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove acetic acid and any unreacted starting materials.

-

Recrystallization (Self-Validation): The trustworthiness of the synthesis is confirmed by purification. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure, crystalline this compound. The purity can be verified by melting point determination and HPLC analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies for Quality Control

Accurate identification and quantification are critical for any chemical compound used in research and development. For this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and determining concentration.

Expertise Insight: A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The aromatic, moderately nonpolar nature of this compound allows for excellent retention and separation on a C18 column. Detection is most effectively achieved using a UV detector, as the naphthalene ring system possesses a strong chromophore that absorbs significantly around 254 nm.

Protocol: Purity Analysis by Reversed-Phase HPLC

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a compatible solvent to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Data Acquisition: Inject the standards and the sample. Record the chromatograms.

-

Analysis (Self-Validation): The identity of the compound is confirmed by matching the retention time with the reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis of this compound.

Role in Drug Discovery and Organic Synthesis

The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as propranolol (beta-blocker), naproxen (NSAID), and bedaquiline (anti-tuberculosis).[9] this compound serves as a versatile starting material or intermediate for accessing more complex naphthalene-based molecules.[2][9]

The acetamido group (-NHCOCH₃) is a protecting group for the amine, which deactivates the aromatic ring slightly and directs further electrophilic substitution to the para position (position 4). This directing effect is crucial for regioselective synthesis, allowing chemists to build molecular complexity in a controlled manner. The acetamido group can later be hydrolyzed back to the primary amine if needed, providing synthetic flexibility.

Metabolic Fate and Toxicological Considerations

For any compound with potential pharmaceutical applications, understanding its metabolic pathway is paramount. Naphthalene and its derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[10][11]

Toxification Pathway: The metabolism of naphthalene is a classic example of metabolic activation, where the parent compound is converted into more toxic metabolites.

-

Phase I Metabolism: CYP450 enzymes (like CYP2E1) oxidize naphthalene to form a reactive intermediate, naphthalene-1,2-epoxide.[11][12]

-

Hydrolysis & Aromatic Hydroxylation: The epoxide can be hydrolyzed to a dihydrodiol or rearrange to form 1-naphthol.

-

Formation of Quinones: 1-naphthol is further oxidized to form 1,2-naphthoquinone and 1,4-naphthoquinone.[11][12]

-

Toxicity: These naphthoquinones are highly reactive electrophiles. They are considered the ultimate toxic species, capable of depleting cellular glutathione, generating oxidative stress, and covalently binding to cellular macromolecules, leading to cytotoxicity and genotoxicity.[11][12]

While this compound itself is not naphthalene, its core structure suggests it would be subject to similar metabolic pathways involving ring hydroxylation and potential downstream toxification. According to GHS classifications, the compound is considered harmful if swallowed.[4]

Metabolic Activation Pathway Diagram

Caption: Simplified metabolic activation pathway of the naphthalene core.

References

- Acetamide, N-1-naphthalenyl-.

- N-(1-Naphthyl)acetamide | CAS#:575-36-0. Chemsrc. [Link]

- 1-Naphthaleneacetamide. NIST WebBook. [Link]

- This compound. Drugfuture. [Link]

- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Japanese Ministry of Health, Labour and Welfare. [Link]

- Simultaneous determination of 10 plant growth promoters in fruits and vegetables with a modified QuEChERS based liquid chromatography tandem mass spectrometry method. Royal Society of Chemistry. [Link]

- This compound | CAS No : 575-36-0.

- Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. [Link]

- Synthesis of 1-naphthaleneacetic acid: Methods. Chemistry Stack Exchange. [Link]

- Characterisation of the toxic metabolite(s) of naphthalene.

- Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. EURL-Pesticides. [Link]

- Method for the Quantitative Determination of 1-Naphthaleneacetic Acid in Spiked Canned Pineapple Samples by Micelle-Stabilized Room Temperature Phosphorescence. Journal of Agricultural and Food Chemistry. [Link]

- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.

- 1-Naphthaleneacetamide | C12H11NO.

- 1-Naphthaleneacetamide. Wikipedia. [Link]

- Toxicological Review of Naphthalene (CAS No. 91-20-3). U.S. Environmental Protection Agency. [Link]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Oriental University Chemistry Journal. [Link]

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.

Sources

- 1. This compound | CAS 575-36-0 | LGC Standards [lgcstandards.com]

- 2. chemimpex.com [chemimpex.com]

- 3. parchem.com [parchem.com]

- 4. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. N-(1-Naphthyl)acetamide | CAS#:575-36-0 | Chemsrc [chemsrc.com]

- 7. This compound | CAS 575-36-0 | LGC Standards [lgcstandards.com]

- 8. 575-36-0 CAS MSDS (N-Acetyl-1-aminonaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Acetamidonaphthalene: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-acetamidonaphthalene (N-(1-naphthyl)acetamide), a key chemical intermediate and subject of significant research interest. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (CAS 575-36-0) is an aromatic amide derived from 1-naphthylamine.[1][2] Its molecular structure, consisting of a naphthalene ring system linked to an acetamido group, gives rise to a unique spectroscopic signature.[2] Understanding these spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the comprehensive characterization of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).

Experimental Protocol: ¹H NMR of a Solid Sample

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency. Standard acquisition parameters, including the number of scans, relaxation delay, and pulse width, are set.

-

Data Acquisition: The ¹H NMR spectrum is acquired. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Data Processing: The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| Amide N-H | 9.96 |

| Aromatic C-H | 8.11 |

| Aromatic C-H | 7.93 |

| Aromatic C-H | 7.75 |

| Aromatic C-H | 7.72 |

| Aromatic C-H | 7.56 |

| Aromatic C-H | 7.52 |

| Aromatic C-H | 7.49 |

| Methyl C-H | 2.21 |

Data sourced from ChemicalBook.[3]

In-Depth Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.[3] The most downfield signal at 9.96 ppm is attributed to the amide proton (N-H). Its significant deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The aromatic protons of the naphthalene ring system appear in the region between 7.49 and 8.11 ppm. The complex splitting patterns in this region are a result of spin-spin coupling between adjacent protons on the naphthalene rings. The upfield singlet at 2.21 ppm corresponds to the three equivalent protons of the methyl group in the acetamido moiety.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR of a Solid Sample

-

Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Data Acquisition: The ¹³C NMR spectrum is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon | ~169 |

| Aromatic Carbons | 118 - 135 |

| Methyl Carbon | ~24 |

Chemical shift ranges are based on typical values for aromatic amides.[4][5]

In-Depth Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound exhibits signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing at approximately 169 ppm.[6] The ten carbons of the naphthalene ring system resonate in the aromatic region, typically between 118 and 135 ppm. The specific chemical shifts of these carbons are influenced by the position of the acetamido substituent. The most shielded carbon is the methyl carbon of the acetyl group, which appears at around 24 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: FT-IR of a Solid Sample (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.[7][8]

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure to form a transparent or translucent pellet.[8]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired for background correction.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3180 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | 1620 - 1590 |

| C-N Stretch | ~1514 |

Wavenumber ranges are based on typical values for secondary amides.[9][10]

In-Depth Interpretation of the IR Spectrum:

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of the amide and aromatic functionalities. The broad band observed in the region of 3350-3180 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amide, with the broadening indicative of hydrogen bonding in the solid state.[9] The sharp, strong absorption around 1650 cm⁻¹ is the characteristic C=O stretching vibration, often referred to as the Amide I band.[11] The N-H bending vibration, or Amide II band, appears in the 1620-1590 cm⁻¹ region.[9] The aromatic C-H stretching vibrations are observed as weaker bands between 3100 and 3000 cm⁻¹. A band around 1514 cm⁻¹ can be assigned to the C-N stretching vibration.[10]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[12][13]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Key Mass Spectral Data for this compound

| m/z | Assignment |

| 185 | Molecular Ion [M]⁺ |

| 143 | [M - C₂H₂O]⁺ |

| 115 | [C₉H₇]⁺ |

Data sourced from PubChem.[14]

In-Depth Interpretation of the Mass Spectrum:

The EI mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pathways. The molecular ion peak is observed at an m/z of 185, which corresponds to the molecular weight of the compound (C₁₂H₁₁NO).[14] A prominent fragment ion is observed at m/z 143, resulting from the loss of a neutral ketene molecule (C₂H₂O) via a McLafferty-type rearrangement.[15] Another significant peak is found at m/z 115, which corresponds to the naphthyl cation ([C₁₀H₇]⁺) after cleavage of the C-N bond.

Proposed Fragmentation Pathway of this compound

Caption: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides insight into its fragmentation behavior. This detailed analysis serves as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and facilitating further investigation into its chemical properties and applications.

References

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Li, P., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8569.

- Dyall, L. K., & Kemp, J. E. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(3), 467-482.

- Li, P., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8569.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

- PubChem. (n.d.). Acetamide, N-1-naphthalenyl-.

- ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.

- Wikipedia. (n.d.). Electron ionization.

- Shimadzu. (n.d.). KBr Pellet Method.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- PubChem. (n.d.). 1-Naphthaleneacetamide.

- SpectraBase. (n.d.). 1-Naphthaleneacetamide - Optional[ATR-IR] - Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).

- Clark, J. (n.d.). interpretation of mass spectra.

- Powers, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- National Institute of Standards and Technology. (n.d.). 1-Acetamido-2-methyl-naphthalene. NIST Chemistry WebBook.

- Al-Showiman, S. S., Al‐Najjar, I. M., & Amin, H. B. (1982). 13 C NMR spectra of benzo[ b ]thiophene and 1‐(X‐benzo[ b ]thienyl)ethyl... Organic Magnetic Resonance, 11(12), 612-616.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- PubChem. (n.d.). Acetamide, N-1-naphthalenyl-.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- MDPI. (2021). 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial.

- Carnegie Institution of Washington. (2002). Solid-state (1H and 13C) nuclear magnetic resonance spectroscopy of insoluble organic residue in the Murchison meteorite: A self.

- National Institutes of Health. (n.d.). 1H Assisted 13C/15N Heteronuclear Correlation Spectroscopy in Oriented Sample Solid-State NMR of Single Crystal and Magnetically Aligned Samples.

- MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.

- National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum.

- National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- PubChem. (n.d.). 1-Naphthaleneacetamide.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- SpectraBase. (n.d.). 1-Naphthaleneacetamide - Optional[ATR-IR] - Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).

- University of Massachusetts. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

- University of California, Los Angeles. (n.d.). Interpretation of mass spectra.

- University of Pennsylvania. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-NAPHTHALENEACETAMIDE(86-86-2) 1H NMR [m.chemicalbook.com]

- 3. N-Acetyl-1-aminonaphthalene(575-36-0) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Acetamidonaphthalene and its Analogs

Abstract

The precise three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physicochemical properties, profoundly impacting its utility in pharmaceuticals and materials science. This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of N-(naphthalen-1-yl)acetamide, commonly known as 1-Acetamidonaphthalene. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document will navigate the complete workflow for its determination and analysis. By leveraging data from closely related naphthalene derivatives, we will explore the synthesis, crystallization, X-ray diffraction, and advanced computational analysis techniques that are essential for elucidating the solid-state architecture of such compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of crystallography to molecular design and solid-form development.

Introduction: The Significance of Crystalline Architecture

This compound (C₁₂H₁₁NO) is a naphthalene derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry.[1][2][3][4] The arrangement of its molecules in the solid state—its crystal structure—governs crucial properties such as solubility, dissolution rate, stability, and bioavailability. For pharmaceutical compounds, different crystalline forms, or polymorphs, can have distinct therapeutic efficacies and manufacturing challenges. Therefore, a thorough understanding of the crystal structure is paramount for the rational design and development of new chemical entities.

This guide will provide a detailed exposition of the experimental and computational techniques required to determine and analyze the crystal structure of a compound like this compound. We will use the crystal structure of a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, as a practical case study to illustrate the principles of structural analysis, including the powerful technique of Hirshfeld surface analysis for decoding intermolecular interactions.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common synthetic route to this compound involves the acetylation of 1-naphthylamine. A typical laboratory-scale synthesis is as follows:

Protocol: Acetylation of 1-Naphthylamine

-

Dissolution: Dissolve 1-naphthylamine in a suitable solvent, such as glacial acetic acid or dichloromethane.

-

Acetylation: Add a stoichiometric excess of acetic anhydride or acetyl chloride dropwise to the solution, often with gentle stirring and cooling in an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Precipitate the product by pouring the reaction mixture into cold water.

-

Purification: Collect the crude product by filtration, wash with water to remove acid impurities, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free from defects.[5] The choice of solvent and crystallization technique is critical.

Table 1: Common Crystallization Techniques for Organic Molecules

| Technique | Description | Rationale |

| Slow Evaporation | A saturated or near-saturated solution of the compound is prepared and allowed to stand undisturbed, with the solvent evaporating slowly over time.[6] | The gradual increase in concentration allows for ordered molecular assembly into a crystalline lattice. The rate of evaporation can be controlled to optimize crystal growth.[7] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals of sensitive or highly soluble compounds. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[8] | The decrease in solubility with temperature promotes crystallization. The rate of cooling is crucial; slower cooling generally yields larger and better-quality crystals.[8] |

For a compound like this compound, a good starting point for crystallization experiments would be to use solvents in which it has moderate solubility, such as ethanol, methanol, or acetone.

X-ray Crystallography: Illuminating the Molecular World

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline material.

The Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.

From Diffraction Pattern to Crystal Structure

The diffraction pattern is a reciprocal space representation of the crystal's electron density. The positions of the diffraction spots provide information about the unit cell dimensions and crystal system, while their intensities are used to determine the arrangement of atoms within the unit cell.[9] The "phase problem," which is the loss of phase information during data collection, is solved using various computational methods to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise crystal structure.

Structural Analysis of a Model System: N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide

To illustrate the principles of crystal structure analysis, we will examine the published structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a more complex naphthalene derivative.[10]

Table 2: Crystallographic Data for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₄ |

| Formula Weight | 272.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456 (3) |

| b (Å) | 7.8901 (2) |

| c (Å) | 13.4567 (4) |

| β (°) | 109.876 (1) |

| Volume (ų) | 1234.5 (1) |

| Z | 4 |

Molecular Conformation

The molecule is largely planar, a common feature of naphthalene-based compounds due to the extensive π-conjugation of the ring system. The acetyl and nitro functional groups will influence the electronic properties and the potential for intermolecular interactions.

Intermolecular Interactions and Crystal Packing

In the crystal of this model compound, molecules are linked into two-dimensional sheets by N—H···O and C—H···O hydrogen bonds.[10] Additionally, π–π stacking interactions between the naphthalene rings of adjacent molecules, with centroid-to-centroid distances of approximately 3.67 Å, play a crucial role in the three-dimensional assembly.[10]

Advanced Computational Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is colored according to various properties, providing a detailed picture of the molecular environment.

Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots

-

d_norm Surface: This surface is colored to show intermolecular contacts that are shorter (red), of van der Waals separation (white), and longer (blue) than the sum of the van der Waals radii of the interacting atoms. Red spots on the d_norm surface highlight significant interactions, such as hydrogen bonds.

-

2D Fingerprint Plots: These are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. They provide a quantitative summary of the intermolecular contacts in the crystal. For the model compound, the fingerprint plot reveals that O···H/H···O contacts (indicative of hydrogen bonding) and H···H contacts are the most significant contributors to the crystal packing.[10]

Predictive Analysis for this compound

Based on the structure of this compound and the analysis of its nitrated and acetylated analog, we can predict the key features of its crystal structure:

-